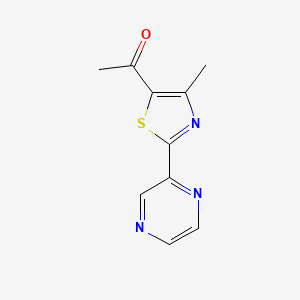

5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole

描述

Significance of Thiazole (B1198619) Derivatives in Advanced Chemical Research

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.gov Its derivatives are integral components of a wide array of biologically active compounds. The thiazole nucleus is a key structural motif in numerous pharmaceuticals, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov

The versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This adaptability has made thiazole derivatives a focal point in the development of new therapeutic agents and functional materials.

Table 1: Examples of Biologically Active Thiazole Derivatives

| Compound Name | Biological Activity |

| Sulfathiazole | Antibacterial |

| Ritonavir | Antiretroviral (Anti-HIV) |

| Dasatinib | Anticancer |

| Meloxicam | Anti-inflammatory |

| Abafungin | Antifungal |

Importance of Pyrazine (B50134) Moieties in Contemporary Chemical Systems

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is another crucial building block in the synthesis of functional molecules. Pyrazine and its derivatives are found in many natural and synthetic compounds and are known for their diverse applications. scbt.com They are key components in various pharmaceuticals, agrochemicals, and dyes. Furthermore, pyrazines are recognized as important flavor and aroma compounds found in many roasted or baked foods.

The electron-deficient nature of the pyrazine ring influences its chemical reactivity and its ability to participate in various chemical transformations, making it a valuable component in the design of new chemical entities.

Rationale for Investigating Thiazole-Pyrazine Hybrid Compounds in Academic Contexts

The strategic combination of thiazole and pyrazine rings into a single molecular framework is a compelling area of research. This molecular hybridization aims to create novel compounds with potentially enhanced or unique biological activities that are not observed in the individual heterocyclic components. The rationale for investigating thiazole-pyrazine hybrids includes:

Synergistic Effects: The combination of two different pharmacophores can lead to a synergistic enhancement of biological activity.

Novel Pharmacological Profiles: Hybrid molecules may interact with multiple biological targets, leading to novel or broader-spectrum pharmacological profiles.

Modulation of Physicochemical Properties: The pyrazine moiety can influence the solubility, lipophilicity, and other pharmacokinetic properties of the thiazole-based compound, potentially improving its drug-like characteristics.

Exploration of New Chemical Space: The synthesis of such hybrids allows for the exploration of new areas of chemical space, leading to the discovery of compounds with unprecedented structures and functions.

Research on similar thiazole-pyrazine hybrids has demonstrated their potential as anticancer and antimicrobial agents, providing a strong impetus for the continued investigation of new derivatives.

Overview of Current and Emerging Research Directions for 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole

While specific research dedicated solely to This compound is not extensively documented in publicly available literature, its chemical structure suggests several promising avenues for future investigation. Based on the known properties of its constituent moieties and related hybrid compounds, the following research directions can be envisaged:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound and its derivatives is a fundamental first step. Detailed spectroscopic and crystallographic characterization would provide crucial insights into its structural and electronic properties. A potential synthetic starting point could involve the bromination of a precursor like 5-acetyl-4-methyl-2-(methylamino)thiazole. nih.gov

Biological Screening: Given the well-established biological activities of thiazole and pyrazine derivatives, a comprehensive screening of this compound for various pharmacological activities is warranted. Key areas of interest would include:

Anticancer Activity: Evaluation against a panel of human cancer cell lines.

Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi.

Enzyme Inhibition Studies: Investigating its potential to inhibit specific enzymes implicated in disease pathways.

Computational and Docking Studies: Molecular modeling and docking studies can be employed to predict the potential biological targets of this compound and to understand its binding interactions at a molecular level. This can guide the design of more potent and selective analogs.

Materials Science Applications: The conjugated system present in the molecule could be explored for applications in materials science, such as in the development of organic semiconductors or fluorescent probes.

Structure

3D Structure

属性

IUPAC Name |

1-(4-methyl-2-pyrazin-2-yl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-6-9(7(2)14)15-10(13-6)8-5-11-3-4-12-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYZMBREQMJYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Acetyl 4 Methyl 2 2 Pyrazinyl Thiazole and Its Analogues

Classical and Modern Synthetic Routes to Thiazole-Pyrazine Scaffolds

The formation of the thiazole-pyrazine scaffold often involves the construction of the thiazole (B1198619) ring onto a pre-existing pyrazine (B50134) moiety or the coupling of the two completed heterocyclic systems. Several key synthetic strategies have been developed and refined for this purpose.

Hantzsch Thiazole Synthesis and its Adaptations for Pyrazine Conjugation

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of the thiazole ring. youtube.com The classical reaction involves the condensation of an α-haloketone with a thioamide. youtube.com This method is highly versatile, allowing for the introduction of various substituents on the thiazole ring by choosing appropriate starting materials.

In the context of pyrazine conjugation, this synthesis can be adapted by using a pyrazine-containing thioamide as one of the key reactants. For instance, the reaction of pyrazine-2-carbothioamide (B133990) with an appropriate α-haloketone, such as 3-chloro-2,4-pentanedione, would lead to the formation of a 2-(pyrazinyl)thiazole derivative. The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

While the traditional Hantzsch synthesis is effective, modern adaptations often focus on improving reaction conditions, such as using milder bases or employing alternative energy sources like microwave irradiation to enhance reaction rates and yields. nih.gov The reaction conditions can also influence the regioselectivity of the final product, especially when unsymmetrical α-haloketones are used. rsc.org

A study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines utilized a microwave-assisted Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas. nih.gov This work highlights the adaptation of the Hantzsch synthesis for creating complex, multi-heterocyclic systems. nih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis and its Adaptations

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | Methanol, Microwave, 90°C, 30 min | 95% | nih.gov |

| 2-bromoacetophenone | Thiourea | 2-amino-4-phenylthiazole | Methanol, Heat, 30 min | Not specified | youtube.com |

One-Pot Multicomponent Reactions for Thiazole-Pyrazine Formation

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. nih.govijcce.ac.ir These reactions are particularly well-suited for the synthesis of heterocyclic compounds like thiazole-pyrazine derivatives.

For the synthesis of analogues of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole, a one-pot approach could involve the reaction of a pyrazine-containing starting material, an α-haloketone, and a source of sulfur and nitrogen. For example, a one-pot condensation of 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been used to synthesize a series of thiazole-pyrazole hybrids. ijcce.ac.ir This strategy could be adapted by replacing the pyrazole (B372694) carbaldehyde with a suitable pyrazine derivative.

In a relevant study, a facile one-pot multicomponent synthesis was developed for pyrazolo-thiazole substituted pyridines. nih.gov This reaction involved the coupling of a pyrazole carbothiamide with 3-chloropentane-2,4-dione (B157559) to form an acetylthiazole intermediate, which then underwent a subsequent multicomponent reaction with an aldehyde and malononitrile (B47326) to yield the final product. nih.gov This demonstrates the potential of MCRs to build complex heterocyclic systems containing a thiazole core.

Table 2: Examples of One-Pot Multicomponent Reactions for Thiazole-Analogue Synthesis

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pyrazole carbothiamide, 3-chloropentane-2,4-dione, thiophene-2-carbaldehyde, malononitrile, NH4OAc | 2-Amino-6-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-4-(thiophen-2-yl)nicotinonitrile | Reflux in ethanol (B145695) | 81% | nih.gov |

Cyclization Reactions Employing Alpha-Halocarbonyl Compounds and Thio-Reagents

This class of reactions is closely related to the Hantzsch synthesis and represents a fundamental approach to the thiazole ring system. The core principle is the reaction between a nucleophilic sulfur-containing compound (thio-reagent) and an electrophilic α-halocarbonyl compound, leading to cyclization.

The synthesis of fluorenyl-hydrazonothiazole derivatives provides a clear example of this methodology. mdpi.com In this work, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide was reacted with various α-halocarbonyl compounds in solvents like THF or 1,4-dioxane. The reaction proceeds via the formation of a thiazole ring through the characteristic cyclization pathway. The use of a base was found to shorten the reaction time, although it was not strictly necessary for the reaction to occur. mdpi.com

To synthesize this compound, one could envision the reaction of pyrazine-2-carbothioamide with 3-chloro-2,4-pentanedione. The thioamide, acting as the thio-reagent, would attack the α-haloketone, initiating the cyclization process to form the desired thiazole ring attached to the pyrazine core.

Table 3: Examples of Cyclization Reactions with Alpha-Halocarbonyl Compounds

| Thio-Reagent | Alpha-Halocarbonyl Compound | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | Chloroacetone | 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-4-methyl-1,3-thiazole | THF, reflux, 6 h | 75% | mdpi.com |

Active Group Splicing Methods in Pyrazine-Thiazole Bi-heteroaryl Compound Synthesis

Active group splicing, which includes methods like cross-dehydrogenative coupling (CDC), offers a more direct and atom-economical approach to forming bonds between two heteroaromatic rings. These methods avoid the need for pre-functionalized starting materials, such as haloarenes or organometallic reagents, by directly coupling C-H bonds.

A notable example is the synthesis of pyrazine-thiazole bi-heteroaryl compounds through a base-promoted oxidative cross-dehydrogenative coupling reaction. researchgate.net This approach allows for the direct formation of a C-C bond between a pyrazine N-oxide and a 1,3-azole derivative. The use of an oxidizing agent facilitates the removal of two hydrogen atoms, leading to the formation of the desired bi-heteroaryl product.

Another relevant strategy is the C-H functionalization of pyrazines. An iron-catalyzed C-H functionalization of electron-deficient heterocycles, including pyrazines, with organoboron agents has been developed. nih.gov This methodology was successfully applied in the total synthesis of the natural product botryllazine A, demonstrating its utility in constructing complex molecules containing a pyrazine core. nih.gov Such a method could potentially be adapted for the coupling of a pyrazine with a suitable thiazole derivative.

Advanced Reaction Conditions and Catalytic Approaches

To improve the efficiency, selectivity, and environmental footprint of synthetic routes, advanced reaction conditions and catalytic approaches are often employed.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has become a widely used technique in organic chemistry to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbeilstein-journals.org The use of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds, where reactions may otherwise require prolonged heating.

In the context of thiazole-pyrazine synthesis, microwave irradiation can be applied to classical reactions like the Hantzsch synthesis. A study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines demonstrated a significant improvement in yield and a drastic reduction in reaction time when the Hantzsch reaction was performed under microwave heating compared to conventional reflux conditions. nih.gov

Furthermore, microwave assistance is also highly effective for multicomponent reactions. A one-pot, three-component synthesis of thiazolyl-pyridazinediones was successfully carried out under microwave irradiation, resulting in high yields and short reaction times. nih.gov This approach highlights the potential for developing rapid and efficient syntheses of complex heterocyclic systems, including pyrazine-thiazole analogues.

Table 4: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Reflux, 8 h, lower yields | 90°C, 30 min, 95% yield | nih.gov |

Biocatalysis and Green Chemistry Principles in Thiazole Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of thiazole derivatives to minimize environmental impact and enhance efficiency. researchgate.netbohrium.com These approaches focus on the use of renewable materials, non-toxic catalysts, and energy-efficient reaction conditions. bepls.com

A significant advancement in this area is the use of biocatalysts, such as chitosan (B1678972), a natural biopolymer. mdpi.com Modified chitosan hydrogels have been developed as effective, eco-friendly, and recyclable basic catalysts for thiazole synthesis. nih.govmdpi.com These biopolymeric catalysts offer mild reaction conditions and can often be reused multiple times without a significant loss of catalytic activity. mdpi.com

Energy sources like ultrasonic irradiation and microwave heating are central to green synthetic protocols for thiazoles. researchgate.netbepls.com

Ultrasonic Irradiation: This technique accelerates reactions, leading to shorter completion times, high yields, and cleaner processes. mdpi.comtandfonline.com The synthesis of various thiazole hybrids has been successfully achieved using ultrasound, often in conjunction with eco-friendly catalysts. nih.govacs.org

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and improve product yields. nih.govencyclopedia.pub One-pot, multi-component reactions for synthesizing substituted thiazoles are frequently performed under microwave irradiation, highlighting its efficiency. nih.govmdpi.com

These green methodologies, summarized in the table below, represent a sustainable shift in heterocyclic chemistry, offering advantages in scalability, cost-effectiveness, and environmental safety. researchgate.net

| Green Technique | Key Features | Advantages | References |

|---|---|---|---|

| Biocatalysis (e.g., Chitosan) | Use of natural, biodegradable, and reusable catalysts. | Mild conditions, reduced waste, high yields, catalyst recyclability. | nih.gov, mdpi.com, mdpi.com, acs.org |

| Ultrasonic Irradiation | Application of high-frequency sound waves to accelerate reactions. | Reduced reaction times, improved yields, enhanced selectivity, energy efficiency. | mdpi.com, , tandfonline.com |

| Microwave-Assisted Synthesis | Use of microwave energy for rapid and uniform heating. | Drastically shorter reaction times, higher yields, suitable for one-pot reactions. | nih.gov, encyclopedia.pub, mdpi.com |

Transition Metal Catalysis (e.g., Copper, Palladium) in Fused Heterocycle Formation

Transition metal catalysis is a powerful tool for the synthesis and functionalization of thiazoles and other fused heterocyclic systems. nih.gov Copper and palladium catalysts are particularly prominent, enabling a range of transformations from C-H bond activation to cross-coupling reactions. nih.gov

Copper Catalysis: Copper-based catalysts are attractive due to their low cost and toxicity. rsc.org They have been effectively used in various reactions for thiazole synthesis, including direct C-H functionalization and multicomponent reactions. rsc.orgnih.govthieme-connect.com For instance, copper-catalyzed aerobic oxidative C-H/C-S cross-coupling provides a direct route to introduce sulfur-containing moieties. kaust.edu.sa Copper(I) has been employed to catalyze three-component cyclizations to construct functionalized thiazoles from thioamides, ynals, and alcohols. Additionally, copper-catalyzed protocols for the C-5 arylation of fused thiazole systems, such as thiazolo[3,2-b]-1,2,4-triazoles, have been developed with high regioselectivity and tolerance for various functional groups. nih.govresearchgate.net

Palladium Catalysis: Palladium catalysts are highly versatile and widely used for C-C and C-N bond formation in heterocyclic chemistry. dntb.gov.ua Palladium-catalyzed cross-coupling reactions, such as Negishi, Stille, and Suzuki reactions, are standard methods for introducing aryl or heteroaryl substituents onto the thiazole ring. thieme-connect.comdigitellinc.comresearchgate.net More recently, direct C-H arylation has emerged as a more atom-economical alternative. acs.orgnih.govnih.gov These methods allow for the regioselective functionalization of the thiazole core. The choice of ligands and bases can control the site of arylation, directing the substitution to either the C2 or C5 position. nih.gov Ligand-free palladium systems have also been developed for the C5-arylation of thiazoles, offering a cost-effective and operationally simple approach. organic-chemistry.org Furthermore, palladium-catalyzed oxidative C–H/C–H cross-coupling has been used to directly link thiazoles with other heterocycles like thiophenes and benzothiazoles. rsc.orgresearchgate.net

| Catalyst Type | Reaction Type | Key Application in Thiazole Synthesis | References |

|---|---|---|---|

| Copper (Cu) | C-H Functionalization, Multicomponent Reactions, Cross-Coupling | Direct arylation at C5, formation of the thiazole ring from simple precursors. | nih.gov, kaust.edu.sa, thieme-connect.com, researchgate.net |

| Palladium (Pd) | Cross-Coupling (Negishi, Stille), Direct C-H Arylation | Regioselective introduction of aryl/heteroaryl groups at C2 and C5 positions. | thieme-connect.com, nih.gov, rsc.org, organic-chemistry.org |

Strategies for Positional Derivatization of Thiazole-Pyrazine Hybrids

The synthesis of specifically substituted thiazole-pyrazine hybrids like this compound relies on precise control over the introduction of functional groups at desired positions on the thiazole ring. The Hantzsch thiazole synthesis is the most fundamental and widely used method for this purpose. encyclopedia.pubchemhelpasap.com

Functionalization at the 2-Position of the Thiazole Ring with Pyrazine Moieties

The introduction of a pyrazine moiety at the 2-position of the thiazole ring is typically achieved via the Hantzsch synthesis. This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. encyclopedia.pubchemhelpasap.com To install the pyrazine ring at the C2 position, pyrazine-2-carbothioamide is used as the key starting material. This pyrazine-containing thioamide reacts with an appropriate α-haloketone to form the desired 2-(2-pyrazinyl)thiazole core structure.

Alternative modern approaches include transition metal-catalyzed cross-coupling reactions. For example, a pre-formed 2-halothiazole can be coupled with a pyrazinyl-organometallic reagent (e.g., pyrazinylzinc or pyrazinylboronic acid) using a palladium catalyst to form the C2-C(pyrazine) bond. thieme-connect.com Direct C-H activation strategies, where a C-H bond at the 2-position of the thiazole is directly coupled with a pyrazine derivative, also represent a powerful, though more complex, synthetic route. nih.gov

Introduction of Acetyl and Methyl Groups at 5- and 4-Positions

The Hantzsch synthesis is exceptionally well-suited for controlling the substitution pattern at the C4 and C5 positions of the thiazole ring. encyclopedia.pubmdpi.comchemhelpasap.com The specific substituents at these positions are determined by the choice of the α-halocarbonyl reactant.

To synthesize the target compound, this compound, the required α-halocarbonyl is 3-chloro-2,4-pentanedione . The reaction of this dicarbonyl compound with pyrazine-2-carbothioamide directly installs the methyl group at the 4-position and the acetyl group at the 5-position of the resulting thiazole ring. The reaction mechanism involves an initial nucleophilic attack by the sulfur of the thioamide on the halogenated carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. encyclopedia.pub This method is a robust and high-yielding pathway for preparing a wide array of 4,5-disubstituted thiazoles. nih.govmdpi.comresearchgate.net

| Reactant 1 (Thioamide) | Reactant 2 (α-Halocarbonyl) | Resulting Substituents |

|---|---|---|

| Pyrazine-2-carbothioamide | 3-Chloro-2,4-pentanedione | 2-(2-Pyrazinyl), 4-Methyl, 5-Acetyl |

Synthesis of Pyrazine-Linked Thiazoles via Amino-Benzylidene Bridges

A specific strategy for creating more complex pyrazine-thiazole hybrids involves using thiosemicarbazones as precursors. Research has demonstrated the synthesis of pyrazine-linked thiazoles connected through amino-benzylidene bridges. This approach is built upon the interaction between a thiosemicarbazone, which is derived from 2-acetylpyrazine, and various α-haloketones.

The thiosemicarbazone serves as the thioamide component in a Hantzsch-type cyclization. The 2-acetylpyrazine core provides the pyrazine moiety, while the thiosemicarbazone unit contains the N-C-S backbone required for thiazole ring formation. The reaction with an α-haloketone (such as a phenacyl bromide derivative) leads to the formation of the thiazole ring, with the original thiosemicarbazone structure forming an extended bridge that links the two heterocyclic systems. This method allows for the creation of elaborate molecular architectures where the pyrazine and thiazole rings are held in specific spatial orientations by the linking bridge.

Advanced Spectroscopic and Structural Characterization of 5 Acetyl 4 Methyl 2 2 Pyrazinyl Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole by providing detailed information about the hydrogen and carbon atomic environments.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The pyrazine (B50134) ring protons typically appear in the downfield aromatic region, generally between δ 8.5 and 9.5 ppm, due to the deshielding effect of the two nitrogen atoms. The protons on the thiazole (B1198619) ring are also found in the aromatic region. The two methyl groups, being attached to the thiazole ring and the acetyl group, would present as sharp singlet signals in the upfield region, typically around δ 2.5-2.8 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The carbons of the pyrazine and thiazole heterocyclic rings would resonate between δ 120 and 160 ppm. The methyl carbons, being the most shielded, would appear at the highest field, generally between δ 15 and 30 ppm. For the closely related compound, 5-acetyl-2,4-dimethylthiazole, theoretical calculations predicted chemical shifts for the thiazole ring carbons at approximately 150.3 ppm (C2), 149.3 ppm (C4), and 119.2 ppm (C5), with the acetyl carbonyl carbon at 190.1 ppm. researchgate.net The methyl carbons were predicted around 18.9 ppm (C4-CH₃) and 29.5 ppm (acetyl-CH₃). researchgate.net Similar ranges would be expected for this compound, with adjustments for the electronic effects of the pyrazinyl substituent.

| Group | ¹H-NMR (Predicted) | ¹³C-NMR (Predicted) |

|---|---|---|

| Pyrazine-H | 8.5 - 9.5 | 120 - 160 |

| Thiazole Ring Carbons | N/A | |

| Acetyl (C=O) | N/A | 190 - 200 |

| Thiazole-CH₃ | ~2.7 | 15 - 30 |

| Acetyl-CH₃ | ~2.6 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC-MS, HPLC-MS, ESI-MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of this compound, which helps in confirming its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which for this compound is 219.046631 Da, corresponding to the molecular formula C₁₀H₉N₃OS. chemsrc.com

Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 219 would be expected. The fragmentation pattern would likely involve characteristic losses of functional groups. A primary fragmentation pathway is the cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃, 15 Da) to form an acylium ion [M-15]⁺, or the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da). Another prominent fragmentation would be the loss of the entire acetyl group (•COCH₃, 43 Da), leading to a stable ion at m/z 176. Subsequent fragmentations could involve the cleavage of the heterocyclic rings. The pyrazine ring can lose HCN (27 Da), while the thiazole ring can fragment in various ways, including the loss of a sulfur atom or cleavage of the C-S bonds. researchgate.netsapub.orgresearchgate.net

| m/z | Proposed Fragment | Loss |

|---|---|---|

| 219 | [M]⁺ (Molecular Ion) | - |

| 204 | [M - CH₃]⁺ | Methyl radical |

| 176 | [M - COCH₃]⁺ | Acetyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum would be dominated by absorptions corresponding to the carbonyl and aromatic moieties. A strong, sharp absorption band is expected in the region of 1660-1700 cm⁻¹ due to the C=O stretching vibration of the acetyl group. nih.gov The aromatic C-H stretching vibrations of the pyrazine and thiazole rings are anticipated to appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic rings would produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net The C-H bending vibrations of the methyl groups would be observed around 1375 cm⁻¹ and 1450 cm⁻¹. For the analogous compound 5-acetyl-2,4-dimethylthiazole, a strong C=O stretching band was experimentally observed at 1665 cm⁻¹. researchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| >3000 | C-H Stretch | Aromatic (Pyrazine, Thiazole) |

| 1660-1700 | C=O Stretch | Acetyl |

| 1400-1600 | C=N and C=C Stretch | Aromatic Rings |

| ~1375 | C-H Bend | Methyl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions due to the presence of conjugated π-systems and heteroatoms with lone pairs of electrons (N, S, O). The conjugated system encompassing the pyrazine and thiazole rings, along with the acetyl group, will likely result in strong absorption bands in the UV region. For the related 5-acetyl-2,4-dimethylthiazole, experimental studies in ethanol (B145695) showed absorption maxima at approximately 255 nm and 305 nm, attributed to π→π* and n→π* transitions, respectively. researchgate.net Similar electronic transitions are expected for the title compound, with potential shifts in wavelength and intensity due to the electronic influence of the pyrazinyl ring. mdpi.com

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

In the solid state, molecules of this compound are likely to be held together by a network of weak intermolecular interactions. Although lacking strong hydrogen bond donors (like N-H or O-H), the structure can be stabilized by weaker C-H···N and C-H···O hydrogen bonds. nih.gov The nitrogen atoms of the pyrazine ring and the oxygen atom of the acetyl group can act as hydrogen bond acceptors, interacting with methyl or aromatic C-H groups from neighboring molecules. researchgate.net Furthermore, π-π stacking interactions between the aromatic pyrazinyl and thiazole rings are highly probable, contributing significantly to the stability of the crystal packing. rsc.org

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in heterocyclic compounds. researchgate.net Different packing arrangements and intermolecular interactions can lead to polymorphs with distinct physical properties. The crystal packing of this compound would likely be influenced by the need to optimize the aforementioned C-H···N/O interactions and π-π stacking, leading to a densely packed structure. nih.gov Studies on similar thiazole derivatives have shown that different solvents and crystallization conditions can yield different polymorphic forms, a possibility that would need to be investigated for this compound as well. researchgate.net

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing a fundamental assessment of a sample's purity and verifying its empirical formula. For this compound, this method is crucial for confirming the successful synthesis of the target molecule by quantifying the mass percentages of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

The structures of newly synthesized thiazole derivatives are often verified through spectral data and elemental analysis. nih.gov This analytical procedure involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the percentage composition of each element.

The theoretical elemental composition is calculated from the molecular formula of this compound, which is C₁₀H₉N₃OS. thsci.com A comparison between the experimentally determined percentages and the calculated theoretical values serves as a critical indicator of purity. In synthetic chemistry, a strong correlation between the found and calculated values, typically within a ±0.4% margin, is widely accepted as confirmation of the compound's identity and purity. nih.govacs.org Deviations outside this range may suggest the presence of impurities, residual solvents, or water in the sample. acs.org

For many thiazole-based derivatives, researchers report that the elemental analyses are in good agreement with the calculated values, thus confirming the proposed structures. acs.org While specific experimental data for this compound is not detailed in foundational public literature, the expected theoretical values provide a benchmark for such analysis.

Below is a data table outlining the calculated theoretical elemental composition for this compound. Experimental findings from future studies would be compared against these values to validate the compound's composition.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 54.78% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.14% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 19.16% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.30% |

| Sulfur | S | 32.065 | 1 | 32.065 | 14.62% |

| Total | | | | 219.267 | 100.00% |

Absence of Specific Computational Data for this compound Prevents Article Generation

A thorough review of available scientific literature reveals a lack of specific computational chemistry studies for the compound This compound . Despite the existence of research on related thiazole derivatives, no dedicated Density Functional Theory (DFT) or molecular docking simulations have been published for this exact molecule.

Computational chemistry investigations, which include analyses like Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, and predictions of binding affinities, are highly specific to the precise molecular structure being studied. Even minor changes in substituent groups, such as replacing the pyrazinyl ring with a different heterocycle or alkyl group, can significantly alter the electronic and geometric properties of the molecule.

Given the strict requirement to focus solely on this compound, the absence of direct research data for this molecule makes it impossible to generate the requested scientific article without resorting to speculation or inaccurate data substitution. Adherence to scientific accuracy and the specific constraints of the request is paramount.

Therefore, the article on the computational chemistry investigations of this compound cannot be created at this time. Further experimental and computational research is required to be published on this specific compound before a detailed and accurate scientific summary can be composed.

Computational Chemistry Investigations of 5 Acetyl 4 Methyl 2 2 Pyrazinyl Thiazole

Molecular Docking Simulations for Ligand-Target Interactions

Identification of Key Amino Acid Residues in Binding Pockets

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is instrumental in identifying the key amino acid residues within a protein's binding pocket that interact with the ligand, providing a rationale for its biological activity.

While specific docking studies for 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole are not detailed in available research, studies on structurally similar compounds, such as 5-acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazoles, offer valuable insights. researchgate.net These studies, targeting enzymes like α-amylase, have revealed that the thiazole (B1198619) core and its substituents engage in a variety of interactions with the active site residues. researchgate.net Docking simulations of these analogs have shown that binding is typically stabilized by a network of hydrogen bonds, pi-pi stacking, and van der Waals forces. researchgate.net

For instance, in the active site of α-amylase, key interactions for similar thiazole compounds were observed with amino acid residues such as Asp197, Glu233, and Asp300. The acetyl group on the thiazole ring often acts as a hydrogen bond acceptor, while the aromatic systems of the thiazole and its substituents can form pi-pi stacking interactions with aromatic residues like Trp59, Tyr62, and His201. researchgate.net Based on these findings, it can be hypothesized that this compound would engage in similar interactions, with the pyrazinyl nitrogen atoms and the acetyl oxygen atom likely participating in hydrogen bonding.

Table 1: Potential Interacting Amino Acid Residues for Thiazole Analogs

| Interaction Type | Potential Amino Acid Residues | Reference |

|---|---|---|

| Hydrogen Bonding | Asp197, Glu233, Asp300, His201 | researchgate.net |

| Pi-Pi Stacking | Trp59, Tyr62, Tyr151 | researchgate.net |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time, offering deeper insights than static docking models. These simulations are used to assess the stability of the ligand-protein complex and to explore the conformational dynamics of both the ligand and the protein upon binding. physchemres.org

MD simulations on various thiazole derivatives have demonstrated their utility in confirming the stability of docked poses. nih.govsamipubco.com Typically, a simulation is run for a duration of nanoseconds to microseconds, during which the trajectories of all atoms are calculated. Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed. nih.gov A stable RMSD value for the ligand-protein complex over the simulation time suggests a stable binding mode. physchemres.org RMSF analysis helps to identify the flexibility of different parts of the protein, indicating which residues are most affected by the ligand's presence. nih.gov

For a complex involving this compound, MD simulations would be crucial to validate the binding mode predicted by docking. The simulation would reveal whether the key hydrogen bonds and stacking interactions are maintained over time, thus confirming the stability of the complex. nih.gov Such studies on related thiazole-based inhibitors have shown that stable complexes generally exhibit RMSD values below 2-3 Å, indicating that the ligand remains securely within the binding pocket. nih.gov

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties using Computational Models

The evaluation of a compound's ADMET properties is a critical step in drug development to assess its pharmacokinetic profile and potential toxicity. In silico computational models have become indispensable for predicting these properties early in the research process, reducing the reliance on costly and time-consuming experimental assays. nih.gov

Numerous studies on thiazole derivatives have employed computational tools to predict their ADMET profiles. nih.govmspsss.org.ua These models use the chemical structure of a compound to calculate various physicochemical and pharmacokinetic parameters. For this compound, it is anticipated that its ADMET properties would be favorable for oral bioavailability, a common characteristic of many small heterocyclic drug candidates. Predictions for similar molecules often suggest good intestinal absorption, moderate blood-brain barrier penetration, and a low likelihood of being a P-glycoprotein substrate. mspsss.org.ua Toxicity predictions, such as for mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), are also crucial components of these in silico assessments. nih.gov

Table 2: Predicted ADMET Properties for a Representative Thiazole Derivative

| Property | Predicted Value | Significance | Reference |

|---|---|---|---|

| Human Intestinal Absorption | > 90% | High potential for oral absorption | nih.gov |

| Caco-2 Permeability | High | Good intestinal permeability | mspsss.org.ua |

| Blood-Brain Barrier (BBB) Penetration | Moderate | Potential for CNS activity | nih.gov |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | nih.gov |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity | mspsss.org.ua |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov By establishing a mathematical relationship, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

QSAR studies have been widely applied to various classes of thiazole derivatives to understand the structural requirements for their biological activities, such as antimicrobial or anticancer effects. nih.govmdpi.com These models are built using a set of known active compounds (a training set) and a range of calculated molecular descriptors. These descriptors can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov

A QSAR model for a series including this compound would aim to identify which combination of these descriptors is most predictive of its activity. For example, studies on other thiazoles have found that properties like the logarithm of the partition coefficient (log P) and the polar surface area (PSA) can have a significant correlation with antibacterial activity. nih.gov A robust QSAR model, validated by internal and external statistical methods, can be a valuable tool for optimizing the structure of this compound to enhance its desired biological effect.

Table 3: Common Descriptors Used in QSAR Models for Thiazole Derivatives

| Descriptor Class | Example Descriptors | Relevance to Activity | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment | Governs electrostatic interactions and reactivity | nih.gov |

| Hydrophobic | LogP, Hydration Energy | Influences membrane permeability and target binding | nih.gov |

Mechanistic Investigations of Chemical Transformations Involving the Thiazole Pyrazine Moiety

Reaction Mechanisms in the Synthesis of Thiazole (B1198619) and Pyrazine (B50134) Derivatives

The synthesis of thiazole and pyrazine rings, the core components of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole, proceeds through well-established reaction mechanisms. The assembly of the thiazole-pyrazine skeleton often involves a multi-step sequence, combining classical heterocyclic synthesis methods.

Thiazole Ring Formation: The most common and versatile method for thiazole synthesis is the Hantzsch thiazole synthesis. acs.orgnih.gov This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species. nih.gov The mechanism is generally understood to proceed via a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. acs.org For instance, the synthesis of thiazolyl-pyrazoline hybrids has been achieved through the reaction of N-thiocarbamoyl pyrazolines with phenacyl bromide, where an initial nucleophilic substitution of the bromine by the sulfur atom leads to an isothiourea intermediate, which then undergoes cyclocondensation to form the thiazole ring. acs.org

Pyrazine Ring Formation: Pyrazine derivatives are typically synthesized via the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoalkane. youtube.com The reaction mechanism involves the formation of a dihydropyrazine (B8608421) intermediate through the loss of water molecules. This intermediate is then oxidized to afford the aromatic pyrazine ring. youtube.com Common oxidizing agents include air or catalysts like copper chromate (B82759) at elevated temperatures. youtube.com An alternative pathway involves the self-condensation, or dimerization, of α-amino ketones, which spontaneously form a dihydro-derivative that can be oxidized to the pyrazine product. youtube.com

Assembly of the Thiazole-Pyrazine Moiety: The synthesis of linked bi-heteroaryl systems like pyrazine-thiazoles can be achieved through various strategies. One approach involves preparing a thiosemicarbazone derived from a pyrazine-containing precursor. This intermediate can then react with halo-carbonyl reagents in a Hantzsch-type reaction to construct the thiazole ring directly onto the pyrazine scaffold. consensus.appresearchgate.net Another modern approach is the oxidative cross-dehydrogenative coupling (CDC) reaction, which allows for the direct C-H/C-H coupling of pyrazine N-oxides and thiazole derivatives, providing an efficient, one-pot protocol for creating the bi-heteroaryl linkage. researchgate.net

| Reaction Type | Key Reactants | Key Intermediate | Product |

| Hantzsch Thiazole Synthesis | α-Halocarbonyl, Thioamide | Isothiourea, Hydroxythiazoline nih.gov | Thiazole |

| Pyrazine Synthesis | 1,2-Dicarbonyl, 1,2-Diamine | Dihydropyrazine youtube.com | Pyrazine |

| Pyrazine-Thiazole Assembly | Pyrazine-thiosemicarbazone, Halo-carbonyl | - | Pyrazine-thiazole conjugate consensus.appresearchgate.net |

Elucidation of Intermediates and Transition States in Cycloaddition and Condensation Reactions

The formation of heterocyclic rings often proceeds through complex reaction cascades involving multiple intermediates and transition states. Elucidating these transient species is key to understanding and optimizing synthetic routes.

Cycloaddition Pathways: [3+2] Cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings. organic-chemistry.orgnih.gov For example, the synthesis of pyrazoles can be achieved through the 1,3-dipolar cycloaddition of nitrile imines with alkynes or alkyne surrogates. nih.gov In these reactions, the regioselectivity is a crucial aspect. The use of alkyne equivalents, such as α-bromocinnamaldehyde, can lead to the formation of bromopyrazoline intermediates, which then undergo elimination of HBr to aromatize, with the formation of the stable aromatic system being the driving force. nih.gov

Transition State Analysis: Computational methods, particularly density functional theory (DFT), have become invaluable for studying reaction mechanisms. DFT calculations can predict the Gibbs free energies of intermediates and transition states, providing insight into the reaction kinetics. nih.gov For instance, in studies of intramolecular cycloadditions, it was found that the reaction yield was dependent on solvent polarity, suggesting a polar transition state that could be stabilized by polar solvents. nih.gov Such computational studies help in understanding factors that control reaction pathways and selectivity. For synthesized pyrazine-thiazole analogs, DFT studies have been used to investigate their electronic properties and frontier molecular orbitals (FMOs), which dictate their reactivity. consensus.appresearchgate.net

| Reaction Type | Key Intermediate(s) | Driving Force / Key Factor |

| Condensation (Hantzsch) | Imino thioether, Hydroxythiazoline nih.gov | Aromatization |

| Condensation (Pyrazine) | Dihydropyrazine youtube.com | Oxidation to aromatic system youtube.com |

| [3+2] Cycloaddition | Bromopyrazoline (from alkyne surrogate) nih.gov | Aromatization via elimination nih.gov |

| Intramolecular Cycloaddition | Polar Transition State nih.gov | Solvent Stabilization nih.gov |

Investigation of Reactivity Profiles and Selectivity in Advanced Organic Synthesis

The reactivity of the this compound molecule is governed by the electronic properties of its constituent rings and substituents. The interplay between the electron-deficient pyrazine ring and the electron-richer thiazole ring, along with the electron-withdrawing acetyl group, creates a unique reactivity profile.

Reactivity of the Thiazole Ring: The thiazole ring possesses an acidic proton, typically at the C-2 position, which makes it a reactive synthon for further functionalization. nih.gov However, in the target molecule, the C-2 position is already substituted with the pyrazine ring. The reactivity will therefore be directed to other positions on the thiazole or pyrazine rings, or at the acetyl and methyl substituents. The electron-rich nature of the thiazole ring generally makes it susceptible to electrophilic attack, while the pyrazine ring is more prone to nucleophilic substitution.

Reactivity of the Pyrazine Ring: Pyrazines are known to undergo nucleophilic substitution reactions, such as the Chichibabin reaction, where an amino group can be introduced into the ring by reacting with sodium amide. youtube.com The presence of the thiazole substituent can influence the regioselectivity of such reactions.

Selectivity in Functionalization: Achieving site-selective functionalization of heterocyclic compounds is a significant challenge in organic synthesis. For related heterocycles like pyrazoles, protocols for direct site-selective difunctionalization have been developed, highlighting the importance of understanding the directing effects of substituents and the role of reagents. researchgate.net For the thiazole-pyrazine moiety, the electron-withdrawing nature of the pyrazine ring and the C-5 acetyl group will deactivate the thiazole ring towards electrophilic substitution. Conversely, these groups can activate the ring for nucleophilic attack. Michael addition reactions involving α,β-unsaturated ketones are also a common transformation for related pyrano[2,3-d]thiazole systems, indicating the potential reactivity of the acetyl group or the possibility of forming enolates for further reactions. purkh.com

| Moiety | Typical Reactivity | Influencing Factors on Selectivity | Potential Reactions |

| Thiazole Ring | Electrophilic Substitution nih.gov | Deactivation by pyrazine and acetyl groups | - |

| Pyrazine Ring | Nucleophilic Substitution youtube.com | Directing effect of thiazole substituent | Chichibabin amination youtube.com |

| Acetyl Group | Enolate formation, Condensation | Reaction conditions (base, electrophile) | Michael Addition, Aldol Condensation purkh.com |

Molecular Interactions of 5 Acetyl 4 Methyl 2 2 Pyrazinyl Thiazole with Biological Targets: in Vitro Research Principles

Principles of Ligand-Receptor Binding and Molecular Recognition

The biological activity of a compound, or ligand, such as 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole, is initiated by its binding to a specific biological target, typically a protein (like an enzyme or receptor) or a nucleic acid. This process, known as ligand-receptor binding, is governed by the principles of molecular recognition, where the ligand and the binding site of the receptor have complementary shapes, sizes, and chemical properties.

The binding is a dynamic process driven by the formation of multiple non-covalent interactions. These interactions, although individually weak, collectively contribute to a strong and specific binding affinity. Key interactions include:

Hydrogen Bonds: Formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. Molecular docking studies on various thiazole (B1198619) derivatives frequently identify hydrogen bonding as a critical interaction for stabilizing the ligand-receptor complex. nih.gov

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution.

Hydrophobic Interactions: Occur when nonpolar regions of the ligand and receptor are driven together to minimize their contact with water, playing a crucial role in the binding of molecules within a biological system.

Ionic Bonds: Electrostatic attractions between oppositely charged groups on the ligand and the receptor.

π-π Stacking: Attractive, noncovalent interactions between the aromatic rings present in both the ligand (e.g., the pyrazine (B50134) and thiazole rings) and the receptor's amino acid residues. nih.gov

The specificity and strength of these interactions determine the ligand's affinity for its target. High affinity and specificity are desirable traits for a potential therapeutic agent, as they can lead to greater efficacy at lower concentrations and reduce off-target side effects. Computational tools like molecular docking are frequently used to predict these binding modes and affinities, guiding the design of new derivatives. nih.govmdpi.com

Target Identification and Validation Methodologies for Molecular Interaction Studies

Identifying the specific biological targets of a compound is a critical step in drug discovery. For pyrazine-thiazole derivatives, a variety of in vitro methodologies are employed to identify and validate these molecular targets, primarily focusing on their effects on enzymes and nucleic acids. nih.govmdpi.comnih.gov

Enzymes are common targets for therapeutic agents due to their central role in biochemical pathways. Enzyme inhibition assays are used to determine if a compound can reduce the rate of an enzyme-catalyzed reaction. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Studies on various thiazole and pyrazine-thiazole derivatives have demonstrated their potential as inhibitors of several key enzymes:

Carbonic Anhydrase (CA) Isoforms: CAs are involved in processes like pH regulation and are implicated in the progression of cancer. researchgate.net Certain pyrazine-thiazole analogs have shown potent inhibitory activity against tumor-associated isoforms CA IX and CA XII. For instance, analog 4c (a pyrazine-thiazole hybrid) showed uniform inhibition toward both isoforms with IC50 values of 0.052 µM and 0.091 µM, respectively. researchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system. A study on 2-amino thiazole derivatives found that 2-amino-4-(4-bromophenyl)thiazole (B182969) was a potent inhibitor of hCA II, AChE, and BChE, with inhibition constant (Ki) values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov

Kinases: These enzymes are crucial for cell signaling, and their dysregulation is a hallmark of cancer. Thiazole derivatives have been investigated as inhibitors of protein kinases like VEGFR-2, which is involved in angiogenesis. mdpi.com A series of mdpi.comnih.govnih.govtriazolo[4,3-a] pyrazine derivatives were developed as dual c-Met/VEGFR-2 inhibitors, with compound 17l showing an IC50 of 2.6 µM against VEGFR-2. nih.gov

Other Enzymes: Thiazole-based compounds have also been evaluated as inhibitors of α-amylase for managing blood glucose levels and tubulin polymerization for anticancer effects. researchgate.netresearchgate.net

| Compound Class | Enzyme Target | Inhibitory Concentration (IC50/Ki) | Reference |

|---|---|---|---|

| Pyrazine-Thiazole Hybrid (4c) | Carbonic Anhydrase IX | 0.091 µM | researchgate.net |

| Pyrazine-Thiazole Hybrid (4c) | Carbonic Anhydrase XII | 0.052 µM | researchgate.net |

| 2-Amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 µM (Ki) | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 µM (Ki) | nih.gov |

| Triazolo-Pyrazine Derivative (17l) | VEGFR-2 | 2.6 µM | nih.gov |

| 5-acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazole (2e) | α-Amylase | 47.87 µM | researchgate.net |

Besides proteins, DNA is another major biological target for therapeutic compounds, particularly in cancer chemotherapy. Molecules can interact with DNA through intercalation (inserting between base pairs), groove binding, or covalent bonding, leading to DNA damage or interference with replication and transcription processes.

Studies on pyridine-thiazole hybrids have investigated their ability to interact with DNA. One method involves using potassium permanganate (B83412) (KMnO4) to probe for distortions in the DNA duplex structure caused by the binding of a compound. mdpi.com Research has shown that some pyridine-thiazole derivatives interact more strongly with single-stranded DNA (ssDNA) than with double-stranded DNA (dsDNA), suggesting a mechanism that could be relevant to their cytotoxic action. mdpi.com Furthermore, certain thiazole derivatives have been shown to possess DNA cleavage activity, indicating their ability to directly damage the nucleic acid structure. researchgate.net This activity is often evaluated by incubating the compound with plasmid DNA and then analyzing the DNA fragments using gel electrophoresis.

Structure-Activity Relationship (SAR) Analysis of Pyrazine-Thiazole Derivatives for Biological Effects

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry. It involves systematically modifying the chemical structure of a lead compound and observing how these changes affect its biological activity. nih.gov The goal is to identify the key chemical features (pharmacophores) responsible for the desired biological effect and to optimize the molecule's potency, selectivity, and pharmacokinetic properties.

The biological activity of the core pyrazine-thiazole scaffold can be significantly modulated by adding, removing, or modifying various substituent groups at different positions on the rings. SAR studies on related compounds have provided valuable insights:

Electronic Effects: The presence of electron-withdrawing groups (e.g., nitro, -NO₂) or electron-donating groups (e.g., methoxy (B1213986), -OCH₃) on the aromatic rings can drastically alter the electronic distribution of the molecule, influencing its binding affinity and reactivity. For instance, in one study of pyrazine-thiazole analogs, the presence of electron-withdrawing groups was found to be a significant factor influencing cytotoxic effectiveness. researchgate.net Conversely, another SAR study on different thiazole derivatives noted that a methoxy group led to higher antitumor activity than a halogen group. ijper.org

Steric Effects (Size and Shape): The size and shape of substituents can impact how well the molecule fits into its target's binding site. Bulky groups may cause steric hindrance, preventing optimal binding, while smaller groups might not provide enough surface area for effective interaction.

| Compound Series | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| Pyrazine-Thiazole Analogs | Anticancer (Cytotoxicity) | The presence of electron-withdrawing groups (e.g., nitro) distinctly influences cytotoxic effectiveness. | researchgate.net |

| Pyrazole-Thiazole Hybrids | Antitumor | The structure of the substituent at the 4th position of the thiazole ring is a determining factor for antitumor activity. | nih.gov |

| β-pentene based thiazole derivatives | Anticancer | A hydroxyl group on the benzene (B151609) ring enhances activity, while a fluorine group decreases it. | ijper.org |

| Thiazole–pyrazoline hybrids | Antimicrobial | A chloro substituent on the pyrazole-thiazolidinone structure was most active against C. albicans. | nih.gov |

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This "pharmacophore model" represents the key interaction points, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is developed based on a set of active compounds, it can be used to:

Guide Lead Optimization: SAR data can be used to refine the pharmacophore model, providing a clearer picture of the ideal structural requirements for high activity. Chemists can then design new derivatives that better fit this model. researchgate.net

Virtual Screening: The model can be used to search large databases of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active, accelerating the discovery of new leads.

Predict Biological Activity: The model can help predict the activity of newly designed compounds before they are synthesized, saving time and resources.

For pyrazine-thiazole derivatives, pharmacophore modeling, often combined with molecular docking, helps rationalize the observed SAR and provides a roadmap for designing next-generation compounds with improved potency and selectivity. researchgate.netnih.gov

In Vitro Evaluation Methodologies for Biological Activity (General Research Principles)

The evaluation of the biological activity of synthetic compounds, such as those belonging to the thiazole class, is fundamental in medicinal chemistry and drug discovery. nih.govnih.gov In vitro methodologies provide the primary framework for screening and characterizing the pharmacological potential of novel molecules like this compound. These laboratory-based assays utilize isolated biological components, such as enzymes, cells, or microorganisms, to determine a compound's specific effects in a controlled environment. This approach allows for the efficient assessment of various activities, including antimicrobial, antioxidant, anticancer, and antiviral properties, guiding further research and development. nih.govresearchgate.net

In Vitro Antimicrobial Activity: Assays for Antibacterial and Antifungal Potency

The antimicrobial potential of thiazole derivatives is commonly investigated using standardized in vitro assays to determine their efficacy against a panel of pathogenic bacteria and fungi. nih.gov The primary objectives of these tests are to establish a compound's ability to inhibit microbial growth or to kill the microorganisms directly.

Two prevalent methods for this evaluation are the broth microdilution and the disc or well diffusion assays. nih.govresearchgate.netresearchgate.net

Broth Microdilution Method: This quantitative technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govmdpi.com The assay involves preparing serial dilutions of the test compound in a liquid growth medium in a multi-well plate, which is then inoculated with a standardized suspension of the target microbe. nih.gov Following an incubation period, the wells are examined for turbidity. The MIC value is critical for assessing the potency of the antimicrobial agent. Further testing can establish the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death. nih.govmdpi.com

Disc and Well Diffusion Assays: These are qualitative or semi-quantitative methods used for initial screening. In the disc diffusion assay, a sterile paper disc impregnated with the test compound is placed on the surface of an agar (B569324) plate that has been uniformly inoculated with a specific microorganism. In the well diffusion method, a solution of the compound is placed into a hole punched in the agar. researchgate.net The plate is then incubated, allowing the compound to diffuse into the agar. If the compound is effective, it inhibits microbial growth, creating a clear "zone of inhibition" around the disc or well. The diameter of this zone is proportional to the compound's antimicrobial activity. researchgate.net

These assays are typically performed against a broad spectrum of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans). researchgate.netmdpi.com

Table 1: Examples of In Vitro Antimicrobial Activity of Thiazole Derivatives

| Compound/Derivative | Microbial Strain | Assay Method | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Thiazole derivative 15 | Staphylococcus aureus | Broth Microdilution | 1.95–15.62 | mdpi.com |

| Thiazole derivative 15 | Escherichia coli | Broth Microdilution | 125 | mdpi.com |

| Thiazol-4(5H)-one 6d | Staphylococcus aureus | Not Specified | 3.9 | cu.edu.eg |

| Thiazol-4(5H)-one 6d | Klebsiella pneumoniae | Not Specified | 3.9 | cu.edu.eg |

In Vitro Antioxidant Activity Assays

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, making the search for effective antioxidants a key area of research. nih.gov The antioxidant capacity of thiazole compounds is frequently evaluated using in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. nih.govmdpi.com

Commonly used methods include radical scavenging and quenching assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most widely used methods for screening antioxidant activity. DPPH is a stable, commercially available free radical with a deep violet color. nih.govmdpi.com When an antioxidant molecule donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. mdpi.comnih.gov This change is measured spectrophotometrically by the decrease in absorbance at approximately 517 nm. The scavenging activity is often expressed as the IC50 value, representing the concentration of the test compound required to scavenge 50% of the DPPH radicals. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate. nih.gov The resulting blue-green radical solution is then treated with the test compound. Antioxidants present in the sample neutralize the ABTS•+ by donating electrons or hydrogen atoms, causing the solution to lose its color. The reduction in absorbance is monitored spectrophotometrically, and the results are often compared to a standard antioxidant like Trolox or ascorbic acid. nih.govmdpi.commdpi.com

Table 2: Examples of In Vitro Antioxidant Activity of Thiazole Derivatives

| Compound/Derivative | Assay | IC50 Value | Standard | Reference |

|---|---|---|---|---|

| Phenolic Thiazole 5a | ABTS•+ Scavenging | Lower than Ascorbic Acid | Ascorbic Acid | nih.gov |

| Phenolic Thiazole 7b | ABTS•+ Scavenging | Lower than Ascorbic Acid | Ascorbic Acid | nih.gov |

| Catechol Hydrazinyl-Thiazole (CHT) | ABTS•+ Scavenging | 3.16 times more intense than Trolox | Trolox | mdpi.com |

In Vitro Anticancer/Antiproliferative Activity: Cell Line Assays

The evaluation of antiproliferative activity is a crucial step in the discovery of new anticancer agents. For thiazole derivatives, this is primarily conducted using in vitro assays on various human cancer cell lines. mdpi.comresearchgate.net These assays measure the ability of a compound to inhibit the growth and proliferation of cancer cells or to induce cell death.

Cell Line-Based Assays: The general principle involves exposing cultured cancer cells to the test compound at various concentrations for a defined period (e.g., 24, 48, or 72 hours). acs.orgnih.gov A wide range of established cancer cell lines are used, representing different types of cancer, such as MCF-7 (breast), HepG2 (liver), A549 (lung), and HCT-116 (colon). mdpi.comnih.govnih.govresearchgate.net

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method for assessing cell viability. mdpi.comresearchgate.net Viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt MTT into insoluble purple formazan (B1609692) crystals. The amount of formazan produced, which can be solubilized and quantified by measuring its absorbance, is directly proportional to the number of living cells. mdpi.com A reduction in the signal compared to untreated control cells indicates a loss of viability or a decrease in proliferation. The results are typically expressed as the IC50 value—the concentration of the compound that causes 50% inhibition of cell growth. mdpi.comacs.org

Mechanisms of Cell Death Induction: Beyond assessing general cytotoxicity, further studies can elucidate the mechanism of action. For instance, assays like cell cycle analysis via flow cytometry can determine if a compound causes cells to arrest at a specific phase of the cell cycle (e.g., G1/S phase). researchgate.netmdpi.com Other methods, such as the Annexin V-FITC/PI assay, can detect the induction of apoptosis (programmed cell death), a desirable trait for an anticancer agent. mdpi.com

Table 3: Examples of In Vitro Antiproliferative Activity of Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Thiazole derivative 4c | MCF-7 | Breast | 2.57 | researchgate.netmdpi.com |

| Thiazole derivative 4c | HepG2 | Liver | 7.26 | researchgate.netmdpi.com |

| Thiazole derivative 5 | A549 | Lung | 0.452 | nih.gov |

| Thiazole derivative 8e | A549 | Lung | 0.302 | nih.gov |

In Vitro Antiviral and Antiprotozoal Activity Evaluation

The broad biological activity of the thiazole scaffold extends to activity against viruses and protozoan parasites. nih.govnih.gov In vitro evaluation principles for these activities rely on cell-based or organism-based culture systems.

Antiviral Activity Evaluation: The general principle of in vitro antiviral assays is to determine a compound's ability to inhibit viral replication in host cells without causing significant toxicity to the cells themselves. researchgate.net A typical assay involves infecting a culture of susceptible host cells with a specific virus and then adding the test compound at various concentrations. nih.gov The antiviral effect is quantified by measuring the reduction in viral load or the inhibition of the virus-induced cytopathic effect (CPE). The plaque reduction assay is a classic method where the number of virus-induced plaques (localized areas of cell death) is counted to determine the extent of viral inhibition. nih.gov Thiazole derivatives have been screened against a wide array of viruses, including Human Immunodeficiency Virus (HIV), Influenza virus (H5N1), and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). nih.govnih.govnih.govresearchgate.net

Antiprotozoal Activity Evaluation: In vitro testing for antiprotozoal activity involves culturing pathogenic protozoa and assessing the impact of the test compound on their growth and survival. nih.gov Assays are tailored to the specific parasite, such as Plasmodium falciparum (malaria), Trypanosoma cruzi (Chagas disease), Leishmania donovani (leishmaniasis), and Trypanosoma brucei rhodesiense (African sleeping sickness). nih.govscielo.br The viability of the parasites is measured after incubation with the compound, often using microscopic counting or colorimetric assays. The potency is typically reported as the half-maximal inhibitory concentration (IC50), indicating the concentration required to inhibit parasite growth by 50%. nih.govscielo.br

Table 4: Examples of In Vitro Antiviral and Antiprotozoal Activity of Thiazole Derivatives

| Compound Class/Derivative | Target Organism | Activity Type | Results | Reference |

|---|---|---|---|---|

| Thiazole-pyrazole analogue 6a | Influenza A virus (H5N1) | Antiviral | 100% inhibition; TC50 = 61 µg/µL | nih.gov |

| Thiazole derivatives | Various Viruses (HIV, SARS, DENV, etc.) | Antiviral | Potent activity reported in nM range | nih.govresearchgate.net |

| Thiazole-1,3,5-triazine hybrids | Plasmodium falciparum (3D-7) | Antiprotozoal (Antimalarial) | IC50 = 10.03–54.58 µg/mL | nih.gov |

| 4-(4-chlorophenyl)thiazoles | Trypanosoma cruzi (trypomastigote) | Antiprotozoal (Trypanocidal) | IC50 = 1.67–100 µM | scielo.br |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |

| Annexin V-FITC/PI |

| Trolox |

| Ascorbic acid |

| 4-methyl-2,6-di-tert-butylphenol |

| Doxorubicin |

| Dasatinib |

Advanced Research Applications of Thiazole Pyrazine Hybrid Systems

Materials Science Applications

The incorporation of both electron-deficient pyrazine (B50134) and electron-rich thiazole (B1198619) moieties into a single molecular framework can lead to materials with interesting photophysical and electronic properties.

Development of Novel Organic Materials and Functional Polymers

Thiazole and pyrazine derivatives are known building blocks in the synthesis of conjugated polymers. These polymers often exhibit semiconductor properties, making them suitable for applications in organic electronics. The specific substitutions on 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole , namely the acetyl and methyl groups, could influence the solubility, processability, and solid-state packing of polymers incorporating this unit, thereby tuning their material properties. Research in this area would involve the synthesis of monomers derived from this compound and their subsequent polymerization to explore their potential as functional organic materials.

Exploration in Dye Chemistry and Optoelectronic Materials

The extended π-conjugation in thiazole-pyrazine systems suggests their potential use as chromophores in synthetic dyes. The electronic properties, and thus the color and photophysical behavior, can be finely tuned by modifying substituents. The acetyl group on the thiazole ring of This compound acts as an electron-withdrawing group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule. This makes it a candidate for investigation in applications such as:

Organic Light-Emitting Diodes (OLEDs): As an emissive or charge-transporting material.

Dye-Sensitized Solar Cells (DSSCs): As a sensitizer (B1316253) that absorbs light and injects electrons into a semiconductor.

Further research would be needed to characterize the absorption and emission spectra, as well as the electrochemical properties of this specific compound to assess its suitability for these applications.

Catalysis and Ligand Design in Synthetic Chemistry

The nitrogen atoms in both the thiazole and pyrazine rings can act as coordination sites for metal ions, making thiazole-pyrazine derivatives attractive candidates for the development of novel ligands in catalysis.

Thiazole-Pyrazine Derivatives as Catalytic Ligands for Organic Transformations

Metal complexes incorporating thiazole-pyrazine ligands could be explored as catalysts for a variety of organic reactions, such as cross-coupling reactions. The electronic properties of the ligand, influenced by the pyrazine and acetyl groups, would affect the reactivity and stability of the metal center.

Table 1: Potential Catalytic Applications of Metal Complexes with Thiazole-Pyrazine Ligands

| Catalytic Reaction | Potential Metal Center | Role of Thiazole-Pyrazine Ligand |

| Suzuki Coupling | Palladium, Nickel | Stabilize the metal center and influence catalytic activity. |

| Heck Coupling | Palladium | Modulate the electronic properties of the catalyst. |

| C-H Activation | Rhodium, Iridium | Direct the catalytic reaction to a specific site. |

Design of Chiral Catalysts Incorporating Thiazole-Pyrazine Scaffolds

The development of chiral versions of This compound could open doors to its use in asymmetric catalysis. By introducing a chiral center, for instance, through modification of the acetyl group or by attaching a chiral auxiliary, enantioselective catalysts could be designed. These catalysts would be valuable for the synthesis of chiral molecules, which are of great importance in the pharmaceutical and fine chemical industries.

Supramolecular Chemistry and Molecular Recognition Phenomena